3-Methoxy-4-triisopropylsilanyloxy-phenylamine
Overview
Description
3-Methoxy-4-triisopropylsilanyloxy-phenylamine is a chemical compound with the molecular formula C16H29NO2Si and a molecular weight of 295.49 g/mol.
Scientific Research Applications
3-Methoxy-4-triisopropylsilanyloxy-phenylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Preparation Methods
The synthesis of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine typically involves the reaction of 3-methoxy-4-hydroxyaniline with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
3-Methoxy-4-triisopropylsilanyloxy-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert quinones back to hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the presence of the methoxy and triisopropylsilanyloxy groups, which activate the aromatic ring towards electrophiles.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine involves its interaction with specific molecular targets and pathways. The methoxy and triisopropylsilanyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
3-Methoxy-4-triisopropylsilanyloxy-phenylamine can be compared with other similar compounds, such as:
3-Methoxy-4-hydroxyaniline: Lacks the triisopropylsilanyloxy group, resulting in different reactivity and applications.
4-Methoxy-3-triisopropylsilanyloxy-phenylamine: Positional isomer with potentially different chemical properties and applications.
3-Methoxy-4-trimethylsilanyloxy-phenylamine: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl, leading to variations in steric and electronic effects.
Properties
IUPAC Name |
3-methoxy-4-tri(propan-2-yl)silyloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-8-14(17)10-16(15)18-7/h8-13H,17H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIKJZWPFBTFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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